5-吡唑-1-基甲基-呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

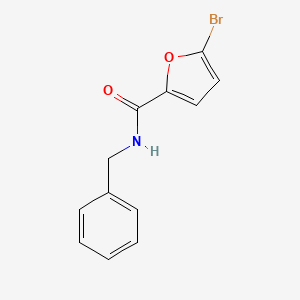

The compound "5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, antileukemic, and antiproliferative properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the functionalization of existing pyrazole compounds. For instance, the synthesis of N-substituted 5-(furan-2-yl)-phenyl pyrazolines involves the cyclization of prop-2-en-1-one derivatives with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . Similarly, the synthesis of furanyl and pyranyl derivatives of triazenoimidazole and triazenopyrazole carboxamides is achieved through reactions with silylated compounds and chlorinated furan or pyran . The synthesis of novel pyrazole derivatives containing 5-phenyl-2-furan is designed to enhance fungicidal activity, with the structures confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is elucidated using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structures of antibacterial pyrazoline derivatives were confirmed by IR, 1H NMR, 13C NMR, and ESI-MS spectral data . The structure of antifungal pyrazole derivatives was confirmed by 1H NMR, 13C NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of different products depending on the reaction conditions, indicating the versatility of pyrazole chemistry . The synthesis of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides involves the formation of amide bonds, which are assessed for their antiproliferative activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and potential as pharmaceutical agents. The antibacterial activity of pyrazoline derivatives is evaluated using the microdilution method to determine the minimum inhibitory concentration (MIC) . The antileukemic activity of furanyl and pyranyl derivatives is tested in vivo, and their potency is compared with ribosyl derivatives . The antifungal activity of pyrazole derivatives is evaluated both in vitro and in vivo, with some compounds showing significant activity against various fungi .

科学研究应用

合成和化学反应

酯和酰胺的合成:5-吡唑-1-基甲基-呋喃-2-羧酸衍生物已被用于合成各种酯和酰胺衍生物。这些化合物是通过与醇或N-亲核试剂反应制备的,提供了多样化的化学结构(Şener et al., 2002)。

环缩合反应:这些衍生物已参与环缩合反应,导致吡唑并[3,4-d]-吡啶酮和吡唑并[3,4-d]吡啶衍生物的形成。这些反应对于创建具有潜在应用价值的复杂杂环结构至关重要(Şener et al., 2002)。

脱羧氟化:该化合物已经经历了脱羧氟化反应,这是制备氟化衍生物至关重要的反应。这些反应在制药和农药的开发中具有相关性(Yuan et al., 2017)。

生物和制药研究

杀真菌活性:含有5-苯基-2-呋喃的吡唑衍生物,具有显著的杀真菌活性。这些研究对于新型抗真菌剂的开发至关重要(Ahmed et al., 2019)。

抗微生物活性:从5-吡唑-1-基甲基-呋喃-2-羧酸衍生物中衍生的化合物已被探索其抗微生物特性。这包括对这些衍生物的各种金属配合物的研究,突出了它们在抗微生物应用中的潜力(Patel, 2020)。

抗氧化性能:这种化合物的衍生物已被合成并评估其抗氧化性能。这些研究对于寻找新型抗氧化剂至关重要,这些抗氧化剂在各种治疗应用中是必不可少的(Prabakaran et al., 2021)。

材料科学和催化

- 配位化学:吡唑衍生物已被用于合成和研究配位化合物。这些研究在材料科学中具有价值,特别是在新型催化剂和材料的开发中(Radi et al., 2015)。

安全和危害

作用机制

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

For instance, some pyrazole derivatives have demonstrated superior antipromastigote activity, being more active than standard drugs .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .

Result of Action

Some pyrazole derivatives have shown significant inhibition effects against plasmodium berghei .

属性

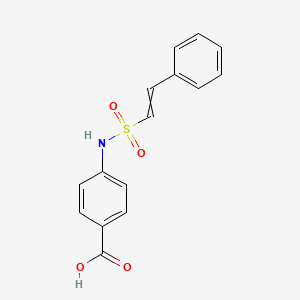

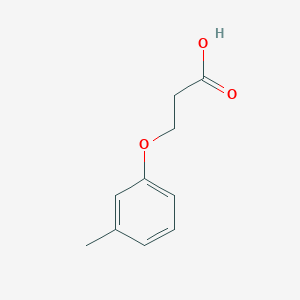

IUPAC Name |

5-(pyrazol-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11/h1-5H,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCNKLLKDQIBAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354638 |

Source

|

| Record name | 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid | |

CAS RN |

386736-99-8 |

Source

|

| Record name | 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

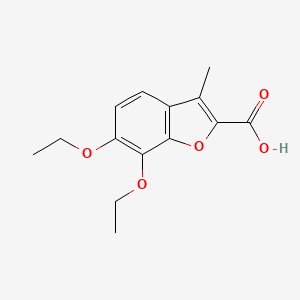

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

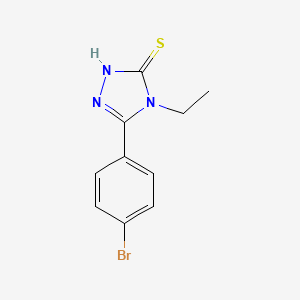

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)